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This guide provides an objective comparison of the reaction mechanisms involved in the
iridium-iodide catalyzed carbonylation of methanol, commercially known as the Cativa™
process. While the initial query focused on iridium(lV) iodide, kinetic studies predominantly
center on the interplay between Ir(l) and Ir(lll) species within this industrially vital catalytic
cycle. This document synthesizes experimental data to validate the proposed mechanisms,
compare promoted and unpromoted pathways, and detail the protocols used in these kinetic
investigations.

The Cativa process, developed by BP Chemicals, represents a significant advancement over
the rhodium-based Monsanto process for acetic acid production, largely due to its higher
efficiency and stability, especially at low water concentrations.[1][2] Kinetic and spectroscopic
studies have been instrumental in understanding the nuanced mechanism, particularly the role
of iodide and catalyst promoters.

Comparison of Iridium-Catalyzed Reaction
Mechanisms

The carbonylation of methanol in the Cativa process proceeds through a complex catalytic
cycle where the iridium center shuttles between the +1 and +3 oxidation states. Two principal
cycles, a highly efficient "neutral” pathway and a slower "anionic" pathway, have been
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identified. The prevalence of each cycle is dictated by the reaction conditions, especially the
presence of promoters.[3]

1. The Promoted "Neutral" Catalytic Cycle

This is the primary, highly efficient mechanism in the commercial Cativa process. It relies on a
promoter, typically a ruthenium carbonyl complex or a simple iodide of zinc or indium, to
enhance the catalyst's activity.[2][4]

The mechanism, validated by in situ spectroscopy and kinetic studies, proceeds as follows[1]:

o Oxidative Addition: Methyl iodide (CHsl), formed from methanol and HI, oxidatively adds to
the active Ir(l) catalyst, [Ir(CO)z12]~(1), to form the octahedral Ir(lll) species, fac,cis-
[Ir(CO)213(CH3)]~(2).

e Promoter Action & CO Coordination: The promoter abstracts an iodide ligand from (2). This
is a crucial step that generates a neutral, five-coordinate intermediate, [Ir(CO)2(CHs)Iz] which
then coordinates a molecule of carbon monoxide to form the neutral Ir(lll) complex
[Ir(CO)3(CHS3)I2](3).[41[5]

o Migratory Insertion (Rate-Determining Step): In this rate-limiting step, the methyl group
migrates to a carbonyl ligand, forming a square pyramidal acetyl-iridium(lll) species,
[Ir(CO)2(COCHS3)I2](4).[6] This step is dramatically accelerated in the neutral intermediate
compared to its anionic counterpart.[4]

e Reductive Elimination: The active Ir(l) catalyst (1) is regenerated by the reductive elimination
of acetyl iodide (CHsCOl) from (4).

e Hydrolysis: The acetyl iodide is rapidly hydrolyzed by water to produce the final product,
acetic acid, and regenerate the hydroiodic acid (HI) needed for methanol conversion.
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Figure 1: Promoted "Neutral" Catalytic Cycle of the Cativa Process.

2. The Unpromoted "Anionic" Catalytic Cycle
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In the absence of a promoter or at high iodide concentrations, a slower, anionic pathway
predominates.[3] The catalyst resting state is the same Ir(lll) species, fac,cis-
[Ir(CO)2I5(CHs)]~(2). However, the subsequent steps differ significantly:

e CO Coordination: A carbon monoxide molecule replaces an iodide ligand on the anionic
species (2) to form [Ir(CO)3(CHs)ls] .

o Migratory Insertion: The migratory insertion occurs from this anionic intermediate. This step
is approximately 700 times slower than the migratory insertion from the neutral intermediate
(3) in the promoted cycle.[4][5] This dramatic difference in rate is the primary reason for the
efficacy of promoters.

This comparison highlights how kinetic studies validated the role of promoters: they facilitate
entry into the much faster "neutral” catalytic cycle by abstracting an iodide ligand.

3. Alternative Mechanism: By-product Formation

While the main reaction produces acetic acid with high selectivity, by-products like COz and
methane (CHa) can form. Kinetic and isotopic labeling experiments have shown that their
formation is not limited to the conventional water-gas shift reaction. An alternative pathway
involves the direct reaction of water with key Ir(lll) intermediates of the main carbonylation
cycle.[7][8]

This side reaction involves the nucleophilic attack of water on a carbonyl ligand of the iridium
acetyl complex, leading to decarboxylation and methane elimination.[7]
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Figure 2: By-product Formation Pathway from an Ir(lll) Intermediate.

Quantitative Kinetic Data

Kinetic studies have quantified the influence of various reaction parameters on the rate of
methanol carbonylation. The data clearly supports the mechanistic proposals, especially the
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superiority of the promoted system.

Table 1: Influence of Reaction Components on Carbonylation Rate

. . Mechanistic
Parameter Varied Observation o Reference(s)
Implication
Reaction rate is L
. The reaction is
directly . .
o . first-order with
[Iridium] proportional to the [9]
o respect to the
iridium
. catalyst.
concentration.
The promoter
Rate increases facilitates the rate-
significantly with determining step b
[Promoter] g Y - ] g step by [4105119]
promoter addition generating the more
(e.g., Ru, Inls, Znl2). reactive neutral
intermediate.
Water is required for
the final hydrolysis
) ) step, but excess water
A rate maximum is R
can inhibit the
observed at low water
[Water] ) catalyst. The Ir [2][9]
concentrations _
. catalyst is more stable
(typically <10% wiw).
at low water levels
than its Rhodium
counterpart.
Reaction rate is CHsl is required for
positively correlated the oxidative addition
[CH3l]

with methyl iodide

concentration.

step to initiate the

catalytic cycle.

| CO Pressure | The reaction order with respect to CO is complex and depends on other

conditions. | CO is both a reactant and a ligand; its coordination is crucial for the migratory

insertion step. |[9] |
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Table 2: Comparison of Migratory Insertion Rates (Stoichiometric Studies)

Relative Rate
Iridium of Migratory

. Pathway . Key Finding Reference(s)
Intermediate Insertion (at 85
OC)

The anionic
Ir(CO)2I3(CHs athway is
[Ir(CONla(CH:)] Anionic 1 (baseline) p. . i’ [4][5]
- kinetically

slow.

| [Ir(CO)3(CHs)l2] | Neutral | ~700x faster | The promoter-induced neutral pathway dramatically
lowers the activation energy for the rate-determining step. |[4][5][11] |

Experimental Protocols

The validation of the Cativa process mechanisms relies heavily on kinetic studies performed
under industrially relevant conditions (high pressure and temperature).

Key Experimental Technique: In Situ High-Pressure Infrared (HPIR) Spectroscopy

o Reactor Setup: Experiments are conducted in a high-pressure autoclave (batch reactor)
equipped with special IR-transparent windows (e.g., sapphire) and a probe that allows for
real-time monitoring of the solution phase. The reactor is heated and pressurized with carbon
monoxide.

» Reaction Monitoring: As the reaction proceeds, the concentrations of the various iridium
carbonyl species are monitored by their characteristic v(CO) stretching frequencies in the IR
spectrum. For example, the active catalyst [Ir(CO)z1z2]~ and the resting state [Ir(CO)z13(CHs)]~
have distinct and well-resolved IR bands.[3][4]

» Kinetic Analysis: By tracking the disappearance of a reactant species or the appearance of a
product species over time, pseudo-first-order rate constants (kobs) can be determined.

o Parameter Variation: The experiment is repeated under various conditions (e.g., different
promoter concentrations, water levels, CO pressures) to determine the effect of each
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parameter on the rate constant, allowing for the elucidation of the full rate law and validation
of the proposed mechanism. High-Pressure NMR is also used to complement the IR data.[5]
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Figure 3: Experimental Workflow for Kinetic Analysis using HPIR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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